molecular formula C9H10O B12370027 Cinnamyl Alcohol-d9

Cinnamyl Alcohol-d9

Cat. No.: B12370027
M. Wt: 143.23 g/mol
InChI Key: OOCCDEMITAIZTP-LPSSVFIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl Alcohol-d9 is a deuterated form of cinnamyl alcohol, a naturally occurring organic compound found in cinnamon. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and reaction mechanisms. This compound retains the aromatic and allylic alcohol structure of cinnamyl alcohol, making it a valuable tool in both synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamyl Alcohol-d9 can be synthesized through several methods. One common approach involves the reduction of cinnamaldehyde-d9 using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalytic processes. For example, engineered strains of Escherichia coli can be used to convert cinnamic acid-d9 into this compound through a series of enzymatic reactions. This method is advantageous due to its scalability and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Cinnamyl Alcohol-d9 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cinnamaldehyde-d9 using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to dihydrothis compound using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Cinnamaldehyde-d9.

    Reduction: Dihydrothis compound.

    Substitution: Cinnamyl chloride-d9.

Scientific Research Applications

Cinnamyl Alcohol-d9 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of cinnamyl alcohol in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Cinnamyl Alcohol-d9 involves its interaction with various molecular targets. In biological systems, it is metabolized by enzymes such as cinnamyl alcohol dehydrogenase, which converts it into cinnamaldehyde-d9. This conversion is crucial for its biological activity and potential therapeutic effects. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within the system .

Comparison with Similar Compounds

Similar Compounds

    Cinnamyl Alcohol: The non-deuterated form, commonly found in cinnamon.

    Cinnamaldehyde: The aldehyde form, known for its strong fragrance and flavor.

    Cinnamic Acid: The carboxylic acid form, used in the synthesis of various derivatives.

Uniqueness

Cinnamyl Alcohol-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it easier to trace and study its behavior in complex systems, offering insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C9H10O

Molecular Weight

143.23 g/mol

IUPAC Name

(E)-1,1,2,3-tetradeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,4D,5D,6D,7D,8D2

InChI Key

OOCCDEMITAIZTP-LPSSVFIWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C([2H])([2H])O)/[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C=CCO

Origin of Product

United States

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